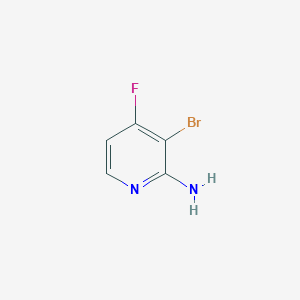

3-Bromo-4-fluoropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQZJWKZFRTCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856447 | |

| Record name | 3-Bromo-4-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417407-29-4 | |

| Record name | 3-Bromo-4-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-fluoropyridin-2-amine (CAS No. 1417407-29-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 3-Bromo-4-fluoropyridin-2-amine, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, a field-proven synthetic protocol with mechanistic considerations, and its strategic applications in the development of targeted therapeutics, particularly kinase inhibitors. This document serves as a technical resource for scientists engaged in organic synthesis and drug discovery.

Compound Identification and Properties

This compound is a polysubstituted pyridine derivative whose strategic arrangement of functional groups—an amine, a bromine atom, and a fluorine atom—makes it a highly valuable and versatile intermediate in organic synthesis.[1][2]

The Chemical Abstracts Service (CAS) has assigned the number 1417407-29-4 to this compound.[1][2][3][4] Its unique structure is a convergence of three critical moieties used in drug design: a fluorinated pyridine scaffold, a synthetically versatile brominated handle, and a nucleophilic amino group.

| Property | Value | Source(s) |

| CAS Number | 1417407-29-4 | [1][3][4] |

| Molecular Formula | C₅H₄BrFN₂ | [3] |

| Molecular Weight | 191.00 g/mol | [1][3] |

| IUPAC Name | This compound | N/A |

| Predicted Boiling Point | 234.8±35.0 °C | [4] |

| Predicted Density | 1.813±0.06 g/cm³ | [4] |

| Predicted pKa | 3.75±0.47 | [4] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2–8 °C | [3][4] |

The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1][2] Concurrently, the bromine atom serves as a versatile synthetic handle for elaboration, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2]

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted pyridines requires careful strategic planning to control the regiochemistry of the functionalization steps.[1][2] A robust and widely cited method for preparing this compound is the direct electrophilic bromination of 4-fluoro-2-aminopyridine. This approach is advantageous due to the commercial availability of the starting material and the predictable regioselectivity of the reaction.

The protocol described herein is adapted from the procedure detailed in patent WO2012062783A1, where this compound is synthesized as a key intermediate ("Intermediate 1") for the preparation of pyrazole aminopyrimidine derivatives as LRRK2 modulators.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Fluoro-2-aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A solution of 4-fluoro-2-aminopyridine (1 equivalent) is prepared in acetonitrile in a suitable reaction vessel.

-

Cooling: The solution is cooled to 0 °C using an ice bath. This is a critical step to control the exothermicity of the bromination reaction and to minimize the formation of di-brominated byproducts.

-

Bromination: N-Bromosuccinimide (NBS, 1 equivalent) is added to the cooled solution in portions. Portion-wise addition allows for better temperature management and prevents localized overheating, which could lead to undesired side reactions.

-

Reaction Progression: After the addition of NBS is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for approximately 1 hour. The progress of the reaction should be monitored by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material.

-

Workup - Quenching: Upon completion, the reaction is quenched by the addition of water.

-

Workup - Extraction: The aqueous mixture is then extracted multiple times with ethyl acetate to transfer the product into the organic phase.

-

Workup - Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification (if necessary): The resulting this compound can be used directly in the next step or purified further by techniques such as column chromatography if higher purity is required.

Mechanistic Considerations

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) at the 2-position is a strong activating group, which increases the electron density of the pyridine ring and directs the incoming electrophile (Br⁺, from NBS) to the ortho and para positions. In this case, the position ortho to the amino group (C3) is preferentially brominated. The fluorine at the 4-position is a deactivating group but does not sterically hinder the C3 position, allowing the reaction to proceed with high regioselectivity.

Applications in Drug Discovery

This compound is a privileged scaffold extensively used in the synthesis of kinase inhibitors for targeted cancer therapy. The pyrazolopyridine core, often constructed using this intermediate, serves as an effective bioisostere of adenine, mimicking the hydrogen bonding interactions of ATP with the hinge region of the kinase domain.[5][6]

Diagram of Core Scaffold Utility

Caption: Synthetic utility of the title compound in building kinase inhibitors.

This intermediate is specifically valuable for creating complex heterocyclic systems. For example, it has been used in the development of:

-

LRRK2 (Leucine-rich repeat kinase 2) inhibitors: For potential treatment of Parkinson's disease.

-

GSK-3β (Glycogen synthase kinase 3 beta) inhibitors: Implicated in various disorders including Alzheimer's disease and dementia.

-

General Pyrazolopyridine-based Kinase Inhibitors: This class of compounds has shown promise in oncology, with some candidates receiving approval or entering late-stage clinical trials.[1]

The ability to selectively functionalize the C3-position via the bromo group while retaining the fluorine atom for its beneficial effects on drug properties makes this a powerful tool for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound (CAS: 1417407-29-4) is a cornerstone intermediate for medicinal chemists. Its well-defined synthesis, anchored by a regioselective bromination, provides reliable access to this versatile building block. The trifunctional nature of the molecule offers a robust platform for constructing complex, biologically active compounds, most notably in the highly competitive and impactful field of kinase inhibitor research. This guide provides the foundational knowledge required for its effective synthesis and strategic deployment in drug discovery programs.

References

-

Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1481. [Link]

-

Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1766. [Link]

-

Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Baker-Glenn, C., et al. (2012). Pyrazole aminopyrimidine derivatives as lrrk2 modulators.

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 1417407-29-4 | Benchchem [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 1417407-29-4|this compound|BLD Pharm [bldpharm.com]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-fluoropyridin-2-amine: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 3-Bromo-4-fluoropyridin-2-amine (CAS No: 1417407-29-4). As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. This document outlines its physicochemical properties, provides detailed, field-proven protocols for its characterization using modern analytical techniques, and establishes essential safety and handling procedures. The synthesis of this guide is grounded in authoritative sources to ensure technical accuracy and reliability for researchers and drug development professionals.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has garnered significant interest in synthetic organic chemistry.[1] Its unique trifunctionalized structure, featuring a bromine atom, a fluorine atom, and an amino group on the pyridine core, offers a versatile platform for the synthesis of complex molecular architectures.[1] The pyridine nucleus, being electron-deficient, is amenable to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1] The presence of both a bromine and a fluorine atom provides orthogonal handles for a variety of chemical transformations. The bromine atom is a key participant in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] The fluorine atom can modulate the compound's electronic properties, pKa, metabolic stability, and membrane permeability, making it a valuable substituent in the design of novel therapeutic agents and materials.[1]

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1417407-29-4 | [1][2] |

| Molecular Formula | C₅H₄BrFN₂ | [2] |

| Molecular Weight | 191.00 g/mol | [1] |

| Physical State | Solid (at room temperature) | [1] |

| Boiling Point | High boiling point | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Note: Specific melting point and detailed solubility data are not consistently reported in publicly available literature and should be determined experimentally.

Structural Elucidation and Purity Assessment: Experimental Protocols

Accurate characterization of this compound is critical to ensure its identity and purity for subsequent applications. The following are detailed protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming its structure.

3.1.1. ¹H NMR Spectroscopy Protocol

-

Objective: To determine the proton environment in the molecule.

-

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.[3]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to the deuterium signal of the solvent.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Analysis (Expected Spectrum): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants will be influenced by the electronegative bromine and fluorine atoms and the amino group.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound.

3.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis (Expected Spectrum): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak ([M+H]⁺) should be observed around m/z 191.96 and 193.96.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of chemical compounds.

3.3.1. Reversed-Phase HPLC Protocol for Purity Analysis

-

Objective: To determine the purity of a this compound sample.[4]

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a pump, and an autosampler.[4][5]

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: A suitable gradient should be developed to ensure good separation of the main peak from any impurities (e.g., starting with a low percentage of Mobile Phase B and gradually increasing). A representative gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.[6]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[4]

-

Detection Wavelength: 254 nm.[4]

-

Injection Volume: 10 µL.[4]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (e.g., 1 mg).

-

Dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a concentration of approximately 1 mg/mL.[5]

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

4.1. Hazard Identification (Based on Analogous Compounds)

-

Acute Toxicity: May be harmful if swallowed.[9]

-

Skin Corrosion/Irritation: May cause skin irritation.[9]

-

Eye Damage/Irritation: May cause serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

4.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8] As recommended by suppliers, storage at 2-8°C under an inert atmosphere is ideal.[2]

Visualizing the Foundation: Structure and Workflow

To provide a clearer understanding of the molecular architecture and the analytical workflow, the following diagrams have been generated using Graphviz.

Caption: Chemical structure of this compound.

Caption: A typical analytical workflow for the characterization of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of chemical entities with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its physical properties, detailed experimental protocols for its characterization, and essential safety and handling guidelines. By adhering to these protocols and safety measures, researchers can confidently and safely utilize this compound to its full potential in their scientific endeavors. The provided information, grounded in authoritative sources, serves as a reliable resource for the scientific community.

References

- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (URL: not available)

-

This compound - Lead Sciences. (URL: [Link])

- 3 - SAFETY D

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: not available)

- Synthesis of meta-‐substituted [18F]3-‐fluoro-‐4-‐aminopyridine via direct radiofluorin. (URL: not available)

-

Specifications of 3-bromo-2-fluoropyridin-4-amine - Capot Chemical. (URL: [Link])

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (URL: [Link])

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P

-

2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem. (URL: [Link])

-

Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC. (URL: [Link])

Sources

- 1. This compound | 1417407-29-4 | Benchchem [benchchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

3-Bromo-4-fluoropyridin-2-amine molecular weight

An In-Depth Technical Guide to 3-Bromo-4-fluoropyridin-2-amine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a strategically substituted heterocyclic compound that has emerged as a highly versatile building block in organic synthesis. Its unique arrangement of an amine, a fluorine atom, and a bromine atom on an electron-deficient pyridine core provides a rich platform for complex molecular engineering. This guide offers a comprehensive technical overview of its physicochemical properties, robust synthetic routes, key chemical transformations, and significant applications, particularly within the realm of medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to serve as an essential resource for researchers, chemists, and drug development professionals.

Part 1: Core Physicochemical Properties and Spectroscopic Characterization

The utility of any synthetic building block begins with a thorough understanding of its fundamental properties. This compound (CAS No: 1417407-29-4) is a compound whose structure is primed for selective, multi-step functionalization.[1][2] The interplay between the electron-donating amino group and the electron-withdrawing halogen substituents on the electron-deficient pyridine ring governs its reactivity and its interactions in biological systems.

The fluorine atom at the 4-position significantly modulates the electronic properties, pKa, and metabolic stability of the molecule.[1] Its high electronegativity can enhance binding affinity to biological targets, a feature extensively exploited in pharmaceutical development.[1] Concurrently, the bromine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of transition metal-catalyzed cross-coupling reactions.[1]

Table 1: Physicochemical and Logistical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 191.00 g/mol | [1][2][3] |

| Molecular Formula | C₅H₄BrFN₂ | [2] |

| CAS Number | 1417407-29-4 | [1][2][4] |

| Appearance | Solid (Typical) | Vendor Data |

| Purity | ≥95% (Typical) | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2] |

| InChI Key | DYQZJWKZFRTCET-UHFFFAOYSA-N |[1] |

Standard Characterization Protocols

Ensuring the identity and purity of this compound is paramount before its use in synthesis. The following are standard, self-validating protocols for its characterization.

Protocol 1: NMR Spectroscopy

-

Objective: To confirm the molecular structure and assess purity.

-

Methodology:

-

Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expertise & Causality:

-

¹H NMR: Expect to see distinct signals for the two aromatic protons and the amine protons. The coupling constants between the fluorine and the adjacent proton will provide definitive evidence of their relative positions.

-

¹³C NMR: The carbon spectrum will show five signals for the pyridine ring. The carbons attached to the halogens (C3 and C4) and the amine (C2) will have characteristic chemical shifts influenced by the electronegativity of the substituents.

-

¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons will confirm the structure. This is a critical and unambiguous validation step for fluorinated compounds.

-

Protocol 2: Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight and assess purity.

-

Methodology:

-

Prepare a dilute solution (approx. 1 mg/mL) in a solvent like methanol or acetonitrile.

-

Inject the solution into an LC-MS system equipped with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Analyze the mass spectrum obtained using electrospray ionization (ESI) in positive mode.

-

-

Expertise & Causality: The mass spectrum should show a prominent ion cluster corresponding to the protonated molecule [M+H]⁺ at m/z 191.0 and 193.0. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) provides an unmistakable signature, confirming the presence of a single bromine atom.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines requires careful strategic planning to control regiochemistry.[1] A robust and common strategy for introducing a C2-amino group is via the reduction of a 2-nitro precursor.[1] This approach is often favored due to the strong activating and directing effects of the nitro group in earlier synthetic steps.

Workflow for Synthesis of this compound

Caption: Synthetic workflow from a 2-nitropyridine precursor.

Protocol 3: Synthesis via Nitro-Group Reduction

-

Objective: To synthesize this compound from its nitro precursor.

-

Methodology:

-

Reaction Setup: To a solution of 3-bromo-4-fluoro-2-nitropyridine (1.0 eq) in a solvent mixture such as ethanol/water, add ammonium chloride (5.0 eq).

-

Reduction: Heat the mixture to reflux (approx. 80°C). Add iron powder (4.0 eq) portion-wise over 30 minutes. The reaction is exothermic and requires careful monitoring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.

-

-

Trustworthiness & Causality: This method is a classic and reliable transformation. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is a cost-effective and efficient reducing agent for aromatic nitro groups. The filtration through Celite is a critical step to remove inorganic byproducts, ensuring a cleaner extraction and simplifying purification.

Part 3: Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in its capacity for selective, sequential reactions at its distinct functional handles.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This allows for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which is fundamental for building molecular complexity.[1]

Protocol 4: Suzuki-Miyaura Coupling (Example)

-

Objective: To couple an aryl boronic acid at the C3 position.

-

Methodology:

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Reaction Execution: Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., dioxane/water).

-

Heating & Monitoring: Heat the mixture to 90-100°C and monitor by LC-MS.

-

Workup & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the product via column chromatography.

-

-

Expertise & Causality: The choice of a phosphine-ligated palladium catalyst is crucial for the oxidative addition step into the C-Br bond. The base is essential for the transmetalation step of the catalytic cycle. Degassing the reaction is a mandatory, self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.

Key Reaction Pathways

Caption: Major reaction pathways for synthetic diversification.

Part 4: Applications in Drug Discovery

This building block is exceptionally valuable in drug discovery for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[1][5] By systematically modifying the substituents at the C2 (amine) and C3 (bromo) positions, medicinal chemists can fine-tune a molecule's pharmacological profile.

The fluorinated pyridine scaffold is a key feature in many FDA-approved drugs.[1] The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding to target proteins through favorable electrostatic interactions.[1]

Role in a Drug Discovery Workflow

Caption: Role as a scaffold in a typical drug discovery pipeline.

Part 5: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not always readily available, data from structurally similar halogenated aminopyridines can be used to establish a robust safety protocol.[6][7][8] The compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.

Table 2: General Safety and Handling Protocol

| Parameter | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. | To prevent skin and eye contact. Halogenated organic compounds can be irritants and may be harmful if absorbed through the skin.[7][8][9] |

| Handling | Use only in a chemical fume hood. Avoid breathing dust/vapors. Avoid contact with skin, eyes, and clothing. | To prevent inhalation of potentially toxic dust or vapors and to avoid dermal exposure.[6][7] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell. | Standard procedure for inhalation exposure to chemical dust or vapor.[7][8] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with plenty of water. | To minimize absorption and irritation.[6][7] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | To flush out the chemical and prevent serious eye damage.[6][7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere and away from light. | As recommended by suppliers to ensure chemical stability and prevent degradation.[2] |

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its carefully arranged functional groups provide chemists with a reliable and versatile platform for constructing complex molecular architectures. The principles of regioselectivity and chemoselectivity are built into its very structure, allowing for predictable and controlled transformations. For researchers in drug discovery and materials science, mastering the application of this building block opens a direct path to novel compounds with potentially superior performance and function.

References

Sources

- 1. This compound | 1417407-29-4 | Benchchem [benchchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 3-Bromo-2-fluoropyridin-4-amine - CAS:1364917-17-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 1417407-29-4 [chemicalbook.com]

- 5. 3-Bromo-6-fluoropyridin-2-amine | 1232431-41-2 | Benchchem [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Bromo-4-fluoropyridin-2-amine

Introduction: The Strategic Importance of 3-Bromo-4-fluoropyridin-2-amine

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound (CAS Number: 1417407-29-4) has emerged as a highly valuable heterocyclic intermediate.[1][2][3] Its pyridine core is a privileged scaffold in medicinal chemistry, while its distinct functionalization—an amine at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 4-position—offers a triad of reactive and modulating sites.[1] The bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the amino group provides a key site for further derivatization.[1][4][5]

Given its role as a critical starting material, the unambiguous confirmation of its structure is a non-negotiable prerequisite for any synthetic campaign. This guide provides an in-depth, multi-technique workflow for the structural elucidation of this compound, grounded in the principles of analytical rigor and causality. We will proceed through a logical sequence of analyses, where each step corroborates the last, culminating in an undeniable structural assignment.

Chapter 1: Foundational Analysis - Mass Spectrometry (MS)

Expertise & Rationale: Before delving into complex connectivity, our first objective is to confirm the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. By measuring the mass-to-charge ratio (m/z) with high precision, we can determine the molecular formula, providing the foundational data upon which all subsequent structural hypotheses will be built. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to facilitate protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (typically < 5 ppm).

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 amu).

-

Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical mass. Critically, analyze the isotopic pattern.

Data Presentation & Trustworthiness: The most telling feature in the mass spectrum of a monobrominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks of almost equal intensity separated by 2 Da for any bromine-containing ion.[1] This pattern is a self-validating system; its presence is definitive evidence of a single bromine atom in the molecule.

| Parameter | Expected Value | Rationale & Confirmation |

| Molecular Formula | C₅H₄BrFN₂ | Calculated from high-resolution mass. |

| Molecular Weight | 191.00 g/mol | Sum of atomic weights.[3] |

| Theoretical [M+H]⁺ | 191.9611 (for ⁷⁹Br) | High-resolution mass provides elemental formula confirmation. |

| Observed [M+H]⁺ | m/z 190.95 and 192.95 | The characteristic 1:1 doublet confirms the presence of one bromine atom.[1] |

Chapter 2: Elucidating the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to solve the constitutional isomerism—that is, to determine the precise arrangement of atoms and the connectivity of the molecular framework. A suite of experiments is required. ¹H NMR identifies the number and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides direct evidence for the fluorine substituent. Two-dimensional (2D) experiments like COSY and HMBC would be used to definitively link protons and carbons, though for a molecule this simple, 1D spectra are often sufficient for confirmation.[6][7][8]

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is chosen for its ability to dissolve a wide range of organic compounds and for its distinct solvent peak.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive nucleus and acquisition is typically rapid.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Data Presentation & Trustworthiness: The combination of ¹H, ¹³C, and ¹⁹F NMR data provides a highly detailed and self-consistent picture of the molecule. Each piece of data cross-validates the others. For instance, the large, one-bond coupling constant between C-4 and the fluorine atom seen in the ¹³C spectrum is a definitive marker for a direct C-F bond.[1]

| Technique | Nucleus | Chemical Shift (δ) / ppm | Key Signals & Coupling (J) | Assignment & Rationale |

| ¹H NMR | Proton | 5.50 | s, 2H | NH₂ : A singlet integrating to two protons, characteristic of an amino group where protons exchange or do not couple to the ring. |

| 6.85 | d, J = 5.2 Hz, 1H | H-5 : A doublet coupled to H-6, appearing in the aromatic region. | ||

| 7.32 | d, J = 5.2 Hz, 1H | H-6 : A doublet coupled to H-5, shifted downfield relative to H-5. | ||

| ¹³C NMR | Carbon | 158.9 | s | C-2 : Carbon bearing the amino group. |

| 148.7 | d, J ≈ 240 Hz | C-4 : Carbon bearing the fluorine atom. The large one-bond C-F coupling is unmistakable. | ||

| 136.2 | s | C-3 : Carbon bearing the bromine atom. | ||

| 124.5 | s | C-5 : Protonated aromatic carbon. | ||

| 117.8 | s | C-6 : Protonated aromatic carbon. | ||

| ¹⁹F NMR | Fluorine | -112.5 | q, J = 8.7 Hz | F-4 : A quartet signal is reported, though a doublet of doublets from coupling to H-5 and potentially H-3 would also be plausible. The key is the presence of a signal in the expected region for an aryl fluoride. |

| (Data sourced from DMSO-d₆ solvent)[1] |

Chapter 3: Functional Group Confirmation - Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: While NMR provides the structural skeleton, FTIR spectroscopy offers a rapid and complementary confirmation of the functional groups present. It is particularly adept at identifying the N-H bonds of the amine and the characteristic vibrations of the aromatic ring. By comparing the observed spectrum to known correlation tables for substituted pyridines, we can add another layer of validation to our assignment.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the integrated clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Co-add multiple scans (e.g., 16 or 32) to generate a high-quality spectrum, typically in the 4000-400 cm⁻¹ range.

-

Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands.

Data Presentation & Trustworthiness: The FTIR spectrum provides a molecular "fingerprint." The presence of strong N-H stretching bands validates the amino group, while the pattern of bands in the 1600-1400 cm⁻¹ region confirms the substituted pyridine ring. The C-F bond gives a strong, characteristic stretch in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch (Amine) | 3500 - 3300 | A pair of bands is expected for the symmetric and asymmetric stretching of a primary amine.[9] |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of C-H bonds on the pyridine ring. |

| NH₂ Scissoring | ~1600 | Bending vibration of the primary amine group.[9] |

| C=N, C=C Ring Stretch | 1600 - 1450 | A series of sharp bands confirming the aromatic pyridine backbone.[9][12] |

| C-F Stretch | 1400 - 1000 | A strong, characteristic absorption for the carbon-fluorine bond.[9] |

Chapter 4: Unambiguous 3D Structure - Single-Crystal X-ray Crystallography

Expertise & Rationale: The previously discussed techniques build a compelling, self-consistent case for the structure. However, for absolute, unambiguous proof, especially regarding the relative positions of the substituents, single-crystal X-ray crystallography is the gold standard.[1] This technique maps the electron density of a crystalline solid, providing a precise 3D model of the molecule with accurate bond lengths and angles. It also reveals how molecules pack in the solid state, including important intermolecular interactions like hydrogen and halogen bonds.[13]

Caption: Key stages in single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a suitable single crystal of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent system. This is often the most challenging step.

-

Crystal Mounting: Mount a high-quality crystal (< 0.5 mm) on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and collect diffraction data using a diffractometer with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to achieve the final, high-resolution structure.

Data Interpretation & Trustworthiness: The output of a successful crystallographic experiment is a detailed model that leaves no ambiguity about the atomic connectivity and stereochemistry. Literature reports confirm that a detailed solid-state structure of this compound has been determined via this method.[1] The analysis would confirm the planarity of the pyridine ring and provide precise measurements of all bond lengths and angles. Furthermore, it would elucidate intermolecular forces; one would expect to observe N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another, forming dimers or chains, a common motif in related structures.[13]

Conclusion: A Convergent and Irrefutable Assignment

The structural elucidation of this compound is a textbook example of a modern, multi-technique analytical workflow. Each method provides a unique and essential piece of the puzzle, and together, they form a convergent and irrefutable proof of structure.

-

Mass Spectrometry establishes the correct molecular formula and confirms the presence of a single bromine atom.

-

Multinuclear NMR Spectroscopy maps the C-H-F framework, defining the precise connectivity and confirming the substitution pattern.

-

FTIR Spectroscopy provides rapid and orthogonal confirmation of the key functional groups.

-

X-ray Crystallography delivers the final, unambiguous 3D structure, serving as the ultimate arbiter.

By following this rigorous, self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing that the structural integrity of this critical building block is assured.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2). Retrieved January 22, 2026, from [Link]

-

A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

This compound. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]

-

Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. Retrieved January 22, 2026, from [Link]

-

Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

-

Correlations of the Infrared Spectra of Some Pyridines. (1956). The Journal of Physical Chemistry. Retrieved January 22, 2026, from [Link]

-

Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved January 22, 2026, from [Link]

-

3-Bromopyridin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 22, 2026, from [Link]

-

Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2020). Scientific Reports. Retrieved January 22, 2026, from [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved January 22, 2026, from [Link]

-

(PDF) 5-Bromo-2-chloropyrimidin-4-amine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound | 1417407-29-4 | Benchchem [benchchem.com]

- 2. This compound | 1417407-29-4 [amp.chemicalbook.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 3-Bromo-6-fluoropyridin-2-amine | 1232431-41-2 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-Bromopyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4-fluoropyridin-2-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-fluoropyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, a key building block in modern medicinal chemistry and materials science. The strategic combination of an amino group, a fluorine atom, and a bromine atom on a pyridine scaffold makes this compound a highly versatile intermediate for creating diverse molecular architectures.[1] This document delves into the strategic rationale behind the chosen synthetic route, provides a detailed, step-by-step experimental protocol, and explains the underlying chemical principles that ensure a high-yield, regioselective transformation. The target audience for this guide includes researchers, chemists, and professionals involved in pharmaceutical drug development and organic synthesis.

Introduction: The Strategic Importance of this compound

Polysubstituted pyridine derivatives are foundational scaffolds in a vast array of pharmacologically active compounds.[2] The title compound, this compound, is of particular interest due to its unique arrangement of three distinct functional groups, each offering specific advantages:

-

The 2-Amino Group: Acts as a potent hydrogen bond donor and a nucleophilic site. It is a common feature in molecules designed to interact with biological targets and serves as a handle for further derivatization.

-

The 4-Fluoro Group: The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity, often enhancing its pharmaceutical profile.[1]

-

The 3-Bromo Group: This halogen serves as a versatile synthetic handle, readily participating in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of carbon or heteroatom substituents.[1]

The convergence of these three groups in one molecule provides a powerful platform for generating libraries of complex compounds for drug discovery.[1][3] This guide focuses on the most logical and efficient pathway for its synthesis: the direct, regioselective bromination of 4-fluoropyridin-2-amine.

Synthetic Strategy and Mechanistic Rationale

The chosen pathway involves the direct electrophilic bromination of commercially available 4-fluoropyridin-2-amine. This approach is predicated on a thorough understanding of the electronic properties of the pyridine ring and the directing effects of its substituents.

Causality of Reagent and Substrate Selection

The pyridine ring is inherently electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of the powerful electron-donating amino group at the C2 position sufficiently activates the ring for this transformation to occur under mild conditions.[4]

The regioselectivity of the bromination is dictated by the synergistic directing effects of the substituents:

-

2-Amino Group: As a strong activating group, it directs incoming electrophiles to the ortho (C3) and para (C5) positions.

-

4-Fluoro Group: While being an electron-withdrawing group (deactivating), it also directs ortho (C3 and C5) and para (no C-para to C4) via resonance.

Both substituents strongly favor substitution at the C3 and C5 positions. The reaction proceeds with high selectivity for the C3 position, resulting in the desired 3-bromo isomer as the major product.

The Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this synthesis.[5][6] The rationale for this selection is rooted in safety, control, and efficiency:

-

Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to handle than the highly volatile, corrosive, and toxic liquid bromine.[7]

-

Controlled Bromination: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This minimizes the risk of over-bromination (i.e., the formation of dibromo- products) which can be a competing side reaction when using Br₂ directly.[7]

-

Mechanism: The reaction proceeds via an electrophilic aromatic substitution pathway, where NBS serves as the source for the bromonium ion (Br⁺) or its equivalent.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates the straightforward, single-step conversion of the starting material to the final product.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a reliable outcome.

Materials and Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser and heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

Column chromatography setup (silica gel)

Reagents:

-

4-fluoropyridin-2-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoropyridin-2-amine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

In-Process Monitoring (Self-Validation): The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the starting material and the formation of a new, less polar spot corresponding to the product should be observed.

-

Work-up and Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes acidic byproducts and residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Data Presentation: Key Reaction Parameters

| Parameter | Value/Description | Rationale |

| Stoichiometry (NBS) | 1.05 equivalents | A slight excess ensures complete consumption of the starting material without significant over-bromination. |

| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively dissolves the reactants and is inert under the reaction conditions. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the reaction; proceeding at room temperature provides sufficient energy for the reaction to complete in a reasonable timeframe. |

| Reaction Time | 4-6 hours | Typical duration for complete conversion, verifiable by TLC monitoring. |

| Typical Yield | 75-85% | Represents an efficient conversion following purification. |

Conclusion

The synthesis of this compound is efficiently achieved through the direct electrophilic bromination of 4-fluoropyridin-2-amine using N-Bromosuccinimide. This method is highly regioselective, scalable, and relies on readily available materials and standard laboratory techniques. The strategic positioning of the functional groups in the final product provides a robust platform for further synthetic elaboration, cementing its value as a critical intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

- CN102898358A - Preparation method of fluoropyridine compounds.

- Benchchem - this compound | 1417407-29-4. Benchchem.

- ACS Publications - Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution | Organic Letters.

- Master Organic Chemistry - N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- Organic Chemistry Portal - N-Bromosuccinimide (NBS).

- Wikipedia - N-Bromosuccinimide.

- ResearchGate - N-bromosuccinimide reactions of some heterocycles in the presence or absence of w

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) - Solid state nuclear bromination with N-bromosuccinimide. Part 1.

- Guidechem - How can 2-Amino-4-bromopyridine be synthesized for innovative pharmaceutical or pesticide development?

Sources

- 1. This compound | 1417407-29-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-4-fluoropyridin-2-amine

This guide provides a comprehensive analysis of the spectral data for 3-bromo-4-fluoropyridin-2-amine (CAS No: 1417407-29-4), a key building block in medicinal chemistry and materials science. Its unique trifunctionalized pyridine structure offers significant synthetic versatility.[1] A thorough understanding of its spectral characteristics is paramount for researchers to ensure structural integrity and purity throughout their synthetic campaigns.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₅H₄BrFN₂ and a molecular weight of approximately 191.00 g/mol .[2] The strategic placement of an amine group, a bromine atom, and a fluorine atom on the pyridine ring creates a distinct electronic environment, leading to characteristic signals in various spectroscopic analyses. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, and consistency is key for comparative analysis.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (Example using a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Spectral Width: ~16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: ~240 ppm

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 64

-

Spectral Width: ~200 ppm

-

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| NH₂ | ~5.50 | Singlet (broad) | - | 2H |

| H-5 | ~6.85 | Doublet | 5.2 | 1H |

| H-6 | ~7.32 | Doublet | 5.2 | 1H |

| Data sourced from DMSO-d₆ solvent.[1] |

Interpretation:

-

Amine Protons (NH₂): The broad singlet around 5.50 ppm is characteristic of amine protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be concentration and solvent-dependent.[3]

-

Aromatic Protons (H-5 and H-6): The two doublets in the aromatic region correspond to the two protons on the pyridine ring. Their coupling constant of 5.2 Hz indicates they are adjacent to each other. The downfield shift of H-6 relative to H-5 is influenced by the proximity to the electronegative nitrogen atom of the pyridine ring.[1]

The carbon NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) / ppm | Key Feature |

| C-6 | 117.8 | |

| C-5 | 124.5 | |

| C-3 | 136.2 | |

| C-4 | 148.7 | Doublet, J ≈ 240 Hz |

| C-2 | 158.9 | |

| Data sourced from DMSO-d₆ solvent.[1] |

Interpretation:

-

C-F Coupling: The most prominent feature is the large coupling constant (approximately 240 Hz) for C-4, which appears as a doublet. This is a definitive indicator of a direct bond between the carbon and a fluorine atom.[1]

-

Chemical Shifts: The chemical shifts of the other carbon atoms are assigned based on the substituent effects. The carbon atom bearing the amine group (C-2) is significantly deshielded, appearing at the lowest field.

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of fluorine. For this compound, a quartet is reported at approximately -112.5 ppm with a coupling constant (J) of 8.7 Hz.[1] This multiplicity arises from coupling to the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Stretch | Primary Amine (NH₂) |

| 1650-1580 | N-H Bend | Primary Amine (NH₂) |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| ~1600 & ~1450 | C=C and C=N Stretch | Aromatic Ring |

| ~1200-1000 | C-F Stretch | Aryl Fluoride |

| ~600-500 | C-Br Stretch | Aryl Bromide |

Interpretation:

-

Amine Group: The presence of two bands in the 3400-3250 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[3][4] A bending vibration for the N-H bond is also expected in the 1650-1580 cm⁻¹ range.[4]

-

Aromatic System: The characteristic C=C and C=N stretching vibrations of the pyridine ring are observed around 1600 cm⁻¹ and 1450 cm⁻¹.

-

Halogen Substituents: The C-F and C-Br stretching vibrations are found in the fingerprint region of the spectrum. The C-F stretch typically appears as a strong band.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Technique (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.

Instrument Parameters:

-

Ionization Mode: Positive ESI

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

Expected Molecular Ion:

-

The protonated molecule [M+H]⁺ is expected.

-

A key diagnostic feature is the isotopic pattern created by the bromine atom. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, results in two peaks of almost equal intensity separated by 2 m/z units.[1] For this compound, this doublet would appear at m/z 190.95 and 192.95.[1]

Fragmentation Pattern: High-resolution mass spectrometry (HRMS) can confirm the elemental formula. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation. Key expected fragment ions include the loss of bromine ([M+H-Br]⁺ at m/z 111) and the loss of fluorine ([M+H-F]⁺ at m/z 171).[1]

Visualizations

Caption: Molecular structure of this compound.

Caption: Key fragmentation pathways in ESI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The distinctive features in each spectrum, such as the C-F coupling in ¹³C NMR, the dual N-H stretches in IR, and the characteristic bromine isotopic pattern in MS, serve as reliable diagnostic tools for identity and purity assessment in a research and development setting.

References

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

Lead Sciences. This compound. Available from: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available from: [Link]

Sources

Introduction: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4-fluoropyridin-2-amine

This compound (CAS No: 1417407-29-4) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its strategic combination of three distinct functional groups—a reactive bromine atom, a fluorine atom positioned for nucleophilic substitution, and a directing amino group—on an electron-deficient pyridine core makes it an exceptionally versatile scaffold for the synthesis of complex molecular architectures.[1][4]

The inherent reactivity of this molecule is a direct consequence of the electronic interplay between its substituents and the pyridine ring. The pyridine nucleus itself is electron-deficient, which inherently facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6).[1] This effect is further modulated by:

-

The 2-Amino Group: A potent electron-donating group that activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho (C3) and para (C5) positions.[1]

-

The 3-Bromo Group: Serves as an outstanding synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[1]

-

The 4-Fluoro Group: An electron-withdrawing group that further activates the C4 position for nucleophilic aromatic substitution (SNAr). In the context of SNAr on electron-deficient rings, fluorine often acts as an excellent leaving group.[1]

This guide provides a comprehensive analysis of the reactivity profile of this compound, offering field-proven insights into its most critical transformations and the underlying principles that govern their outcomes.

Core Reactivity I: Palladium-Catalyzed Cross-Coupling at the C3-Position

The bromine atom at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions. This functionality provides a robust and reliable method for elaborating the pyridine core, making it a cornerstone of synthetic strategies involving this building block.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of the requisite organoboron reagents.[5] For this compound, this reaction enables the introduction of a diverse array of aryl, heteroaryl, or vinyl groups.

Mechanistic Rationale: The choice of catalyst, ligand, and base is critical for achieving high efficiency. The catalytic cycle proceeds through three well-defined steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid species, and reductive elimination to yield the coupled product while regenerating the active Pd(0) catalyst.[1][6][7] The base plays a crucial role in activating the organoboron reagent to facilitate the transmetalation step.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

| Component | Example | Rationale / Field Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) precursors, respectively, that form the active Pd(0) catalyst in situ.[8] |

| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, improving reaction rates and yields.[9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial and solvent-dependent; inorganic carbonates are commonly used in aqueous or polar aprotic solvents.[8] |

| Boron Reagent | Arylboronic acids, Arylboronic ester (pinacol) | Boronic acids are standard; pinacol esters offer enhanced stability and are often used for slower or more challenging couplings.[10] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common, as it aids in dissolving both the organic substrate and the inorganic base.[5] |

| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction to completion, often enhanced by microwave irradiation for faster results.[5] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

-

Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, representing a significant advancement over classical methods.[11] This reaction allows the bromine at the C3 position of our substrate to be coupled with a wide range of primary or secondary amines, amides, or carbamates.

Mechanistic Rationale: The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to forge the C-N bond.[11][12][13] The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine in the catalytic cycle without competing in side reactions.

Caption: Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Common Buchwald-Hartwig Catalyst Systems

| Component | Example | Rationale / Field Notes |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ can also be used but requires in-situ reduction. |

| Ligand | BINAP, Xantphos, Josiphos-type ligands | Bidentate or specialized bulky monodentate phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.[11] |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is the most common, but Cs₂CO₃ may be used for substrates with base-sensitive functional groups.[12] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |

| Temperature | 80-110 °C | Reactions are typically heated to ensure a reasonable reaction rate. |

Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the base (e.g., NaOt-Bu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP, 2-4 mol%).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) until the starting material is consumed, as monitored by LC-MS.

-

Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the residue via flash column chromatography to isolate the aminated product.

Core Reactivity II: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing fluorine atom, makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr).[1] This pathway provides a direct method for displacing the fluorine atom with a variety of nucleophiles.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14] A nucleophile attacks the electron-poor C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][14] The negative charge in this intermediate is effectively delocalized, particularly onto the electronegative pyridine nitrogen atom. In the second, typically fast step, the leaving group (fluoride) is expelled, restoring aromaticity and yielding the substituted product. For SNAr, the rate-determining step is usually the initial nucleophilic attack, which is why highly electronegative substituents like fluorine, which strongly activate the ring towards attack, lead to faster reactions than other halogens, despite the strength of the C-F bond.[14][15]

Caption: Figure 3: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Oxygen Nucleophile (e.g., Sodium Methoxide)

-

Reagent Preparation: To a solution of this compound (1.0 equiv) in an anhydrous polar aprotic solvent such as DMF or DMSO, add the nucleophile (e.g., sodium methoxide, 1.5-2.0 equiv).

-

Reaction: Heat the reaction mixture (e.g., to 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction is often complete within a few hours.

-

Workup: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).